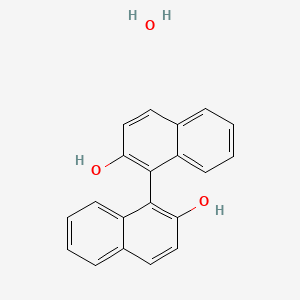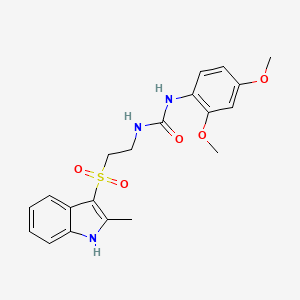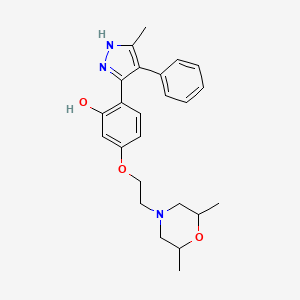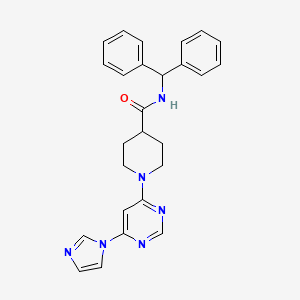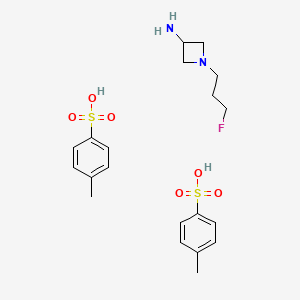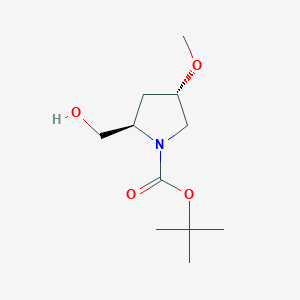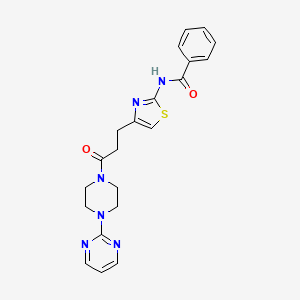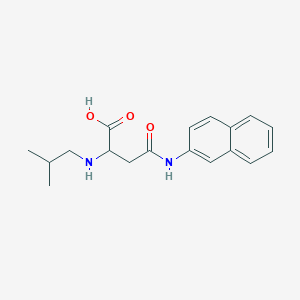
2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, also known as INO-1001, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. It was first synthesized in the early 2000s and has since been extensively researched for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Scientific Research Applications
Synthesis of Copolymers
This compound is utilized in the synthesis of various copolymers . For instance, it can be involved in creating poly (sodium styrenesulfonate-co-2-vinyl-naphthalene) copolymer and poly (2-vinylnaphthalene-alt-maleic acid)-graft-polystyrene . These copolymers have significant applications in the field of materials science, particularly in the development of photoactive polymer micelles and as stabilizers for polystyrene latexes .
Aggregation-Enhanced Emission
The naphthalene moiety of the compound can be used to synthesize fluorescent conjugated polymers with aggregation-enhanced emission properties . These polymers are particularly useful in explosive detection in aqueous media, offering a potential application in security and defense sectors.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound can be designed and synthesized as blue fluorescent emissive materials for use in OLEDs . The ability to manipulate the emission properties by inducing diverse aromatic groups makes it valuable for developing devices with specific color emission characteristics.
Biochemical Research
While not directly related to the exact compound , similar naphthalene derivatives are used in biochemical research. For example, 3-Naphthalen-2-yl-3-oxo-propionic acid ethyl ester is a biochemical used in proteomics research . This suggests that the compound may also have potential applications in biochemical and medical research.
properties
IUPAC Name |
2-(2-methylpropylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)11-19-16(18(22)23)10-17(21)20-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,12,16,19H,10-11H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONOUTMHLGWAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585820.png)
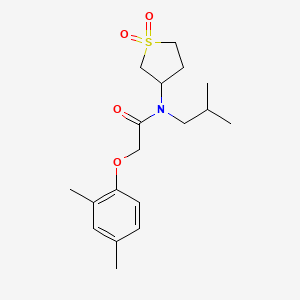
![(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2585822.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2585823.png)

